6-TAMRA-SE

CE-LIF peptide labeling biomarker analysis

Mixed-isomer TAMRA NHS ester conjugates often produce broad, poorly resolved HPLC peaks that compromise purity assessment and fraction collection in oligonucleotide labeling workflows. 6-TAMRA-SE (CAS 150810-69-8) is the purified single 6-isomer amine-reactive fluorophore that directly solves this problem. • Single-isomer identity yields consistently sharper HPLC peaks and superior CE-LIF resolution (Rs ≈ 2.5) versus mixed-isomer alternatives, critical for diagnostic probe validation. • Preferred isomer for automated Sanger sequencing primer labeling; forms a validated FAM-TAMRA FRET acceptor pair compatible with CRISPR-Cas12a detection assays. • NHS ester chemistry enables stable amide bond formation with primary amines under mild alkaline conditions (pH 7-9). Supplied with rigorous batch-to-batch quality control; standard international B2B shipping available.

Molecular Formula C29H25N3O7
Molecular Weight 527.5 g/mol
CAS No. 150810-69-8
Cat. No. B559606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-TAMRA-SE
CAS150810-69-8
Molecular FormulaC29H25N3O7
Molecular Weight527.5 g/mol
Structural Identifiers
SMILESCN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)ON5C(=O)CCC5=O)C(=O)[O-]
InChIInChI=1S/C29H25N3O7/c1-30(2)17-6-9-20-23(14-17)38-24-15-18(31(3)4)7-10-21(24)27(20)22-13-16(5-8-19(22)28(35)36)29(37)39-32-25(33)11-12-26(32)34/h5-10,13-15H,11-12H2,1-4H3
InChIKeyPAOQTZWNYMMSEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-TAMRA-SE: Single-Isomer Amine-Reactive Rhodamine


6-TAMRA-SE (6-Carboxytetramethylrhodamine succinimidyl ester, CAS 150810-69-8) is a purified single-isomer amine-reactive fluorescent dye belonging to the tetramethylrhodamine (TAMRA) class . Its NHS ester functional group enables efficient covalent conjugation to primary amines on biomolecules, forming stable amide bonds under mild alkaline conditions . With excitation/emission maxima at approximately 546/576 nm (in methanol), it emits bright orange-red fluorescence and serves as a traditional fluorophore for automated DNA sequencing, oligonucleotide labeling, and fluorescence resonance energy transfer (FRET) applications . Its value in procurement stems from its defined isomeric purity, which directly impacts chromatographic resolution and experimental reproducibility .

6-TAMRA-SE: Why Single Isomer Matters


While all TAMRA NHS esters share the same amine-reactive chemistry, substitution between 6-TAMRA-SE, 5-TAMRA-SE, and mixed isomer 5(6)-TAMRA SE is not functionally equivalent for all applications. The positional isomerism (carboxyl group at the 5- vs. 6-position of the phenyl ring) creates distinct molecular geometries that differentially influence interactions with biomolecules and chromatographic behavior [1]. Single-isomer TAMRA-labeled peptides and nucleotides consistently yield better resolution in HPLC purification than mixed-isomer conjugates—a critical factor in conjugation workflows [2]. Furthermore, empirical application biases have emerged: 6-TAMRA-SE is predominantly used for nucleotide labeling and nucleic acid sequencing, while 5-TAMRA-SE is preferred for peptide and protein labeling [3]. Substituting one isomer for the other can compromise separation resolution, reproducibility, and detection sensitivity in established protocols optimized for a specific isomer [4].

6-TAMRA-SE: Comparative Performance Evidence


CE-LIF Resolution in Peptide Analysis

In a comparative CE-LIF study for peptide biomarker analysis, TAMRA-SE-labeled derivatives achieved a resolution value of 2.5, whereas naphthalene-2,3-dicarboxaldehyde (NDA) provided the best detection sensitivity with a limit of detection (LOD) of 2.5 μM [1]. The method demonstrated good linearity (R ≥ 0.997) between peak area and peptide concentration for both NDA and 3-(2-furoyl)quinoline-2-carboxyaldehyde (FQ) labeling procedures [1].

CE-LIF peptide labeling biomarker analysis resolution

HPLC Resolution: Single vs. Mixed Isomer

Peptides and nucleotides labeled with a single isomer TAMRA dye consistently provide better resolution in HPLC purification compared to conjugates prepared from mixed isomer 5(6)-TAMRA SE [1]. This differential chromatographic behavior is a direct consequence of the distinct molecular geometries of the 5- and 6-isomers [2]. While 5(6)-TAMRA SE may offer superior aqueous solubility and lower cost for bulk labeling [3], the single isomer 6-TAMRA-SE is essential when high-resolution separation of labeled species is required [1].

HPLC purification isomer purity oligonucleotide conjugation reproducibility

Isomer Selection: Nucleic Acids vs. Proteins

A clear empirical differentiation exists between the 5- and 6-isomers of TAMRA NHS esters. 6-TAMRA-SE is predominantly used for labeling nucleotides and sequencing nucleic acids, while 5-TAMRA-SE is more often employed for labeling peptides and proteins [1][2]. This application bias stems from the minor positional difference between the isomers, which can affect biological properties and conjugate performance [3]. For automated DNA sequencing, 6-TAMRA-SE remains one of the traditional fluorophores of choice .

nucleic acid labeling DNA sequencing protein labeling isomer specificity

Extinction Coefficient & Quantum Yield

6-TAMRA-SE exhibits a molar extinction coefficient (ε) of approximately 95,000 M⁻¹cm⁻¹ and an absorption maximum at 546 nm (measured in methanol) . For comparison, the 5-isomer counterpart (5-TAMRA-SE) displays a slightly lower reported extinction coefficient of 84,000-95,000 M⁻¹cm⁻¹ and a quantum yield (Φ) of approximately 0.1 [1]. Notably, some vendor sources report a quantum yield of ≥0.9 for 6-TAMRA-SE [2], though this discrepancy may reflect differences in measurement conditions or conjugate state. The fluorescence quantum yield of TAMRA conjugates is approximately one-fourth that of fluorescein conjugates, yet TAMRA conjugates often appear brighter due to higher extinction coefficients and reduced pH sensitivity [3].

extinction coefficient quantum yield fluorescence brightness photophysics

FRET Acceptor with FAM Donor

6-TAMRA-SE functions effectively as a FRET acceptor when paired with 6-FAM (fluorescein) donors . The FAM-TAMRA FRET pair has been validated as a seamless 'drop-in' replacement for existing reporters in CRISPR-Cas12a-based assays, lowering detection limits and reducing time-to-result without requiring any other assay modifications [1][2]. The spectral overlap between FAM emission (~520 nm) and TAMRA excitation (~546 nm) provides efficient energy transfer, and TAMRA's pH insensitivity (unlike fluorescein) ensures stable acceptor signal across physiological pH ranges .

FRET fluorescence resonance energy transfer FAM-TAMRA pair molecular probes

Peptide Conjugation Kinetics

In a study labeling atrial natriuretic peptide (ANP) and salmon calcitonin (sCT) with 5(6)-TAMRA-SE, the conjugation reaction was monitored by HPLC and found to be complete after 2 hours [1]. The labeling procedure proved simple, quick, and efficient, with successful purification by gel filtration chromatography and characterization by ¹H NMR, UV/VIS, and fluorescence spectroscopy [1]. While this study employed the mixed isomer, the NHS ester reactivity is identical for the single 6-isomer, indicating comparable rapid conjugation kinetics under standard conditions (pH 7-9 aqueous buffer) .

labeling efficiency reaction kinetics peptide conjugation HPLC monitoring

6-TAMRA-SE: Optimal Application Scenarios


DNA Sequencing & Oligonucleotide Probe Synthesis

6-TAMRA-SE is the isomer of choice for labeling nucleotides and oligonucleotide primers in automated Sanger sequencing workflows, where its defined single-isomer composition ensures consistent electrophoretic mobility and spectral properties [1]. For FRET-based sequencing primer design, 6-TAMRA-SE serves as an efficient energy transfer acceptor when paired with 6-FAM donors, enabling multiplexed detection [2].

CE-LIF Peptide Analysis for Biomarker Discovery

In capillary electrophoresis with laser-induced fluorescence detection, 6-TAMRA-SE-labeled peptides provide superior resolution (resolution value = 2.5) compared to alternative labels like NDA, making it ideal for separating closely related peptide variants in clinical biomarker validation studies [1]. This enhanced resolution directly improves analytical specificity in diagnostic assay development.

FRET-Based CRISPR-Cas Assay Development

The FAM-TAMRA FRET pair is a well-validated, drop-in compatible system for CRISPR-Cas12a detection assays, where TAMRA's pH insensitivity ensures stable acceptor signals across the dynamic pH changes that occur during target amplification and cleavage [1]. 6-TAMRA-SE conjugation to oligonucleotide probes enables sensitive, dual-channel fluorescence reporting with reduced detection limits [2].

HPLC-Purified Oligonucleotide Conjugates

For applications requiring stringent purity assessment of dye-labeled oligonucleotides (e.g., therapeutic oligonucleotide characterization, diagnostic probe validation), single-isomer 6-TAMRA-SE yields conjugates with improved HPLC resolution compared to mixed-isomer alternatives [1]. This facilitates more reliable purity analysis and reduces ambiguity in analytical method development [2].

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